4-((1,1-Dioxido-2h-naphtho[1,8-cd]isothiazol-2-yl)methyl)benzohydrazide
Description
This compound features a naphtho[1,8-cd]isothiazole ring system with a 1,1-dioxide modification, a methylene bridge (-CH2-), and a benzohydrazide (-CONHNH2) group. Its unique structure combines aromaticity, sulfonamide-like properties (from the isothiazole dioxide), and hydrazide functionality, making it a candidate for diverse biological applications.
Properties
IUPAC Name |
4-[(2,2-dioxo-2λ6-thia-3-azatricyclo[6.3.1.04,12]dodeca-1(11),4,6,8(12),9-pentaen-3-yl)methyl]benzohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O3S/c19-20-18(22)14-9-7-12(8-10-14)11-21-15-5-1-3-13-4-2-6-16(17(13)15)25(21,23)24/h1-10H,11,19H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAQRAQVNCROGOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)N(S(=O)(=O)C3=CC=C2)CC4=CC=C(C=C4)C(=O)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1,1-Dioxido-2h-naphtho[1,8-cd]isothiazol-2-yl)methyl)benzohydrazide typically involves multi-step organic reactionsThe final step involves the coupling of the benzohydrazide moiety under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of high-pressure reactors and continuous flow systems to ensure efficient and scalable production. The reaction conditions are optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-((1,1-Dioxido-2h-naphtho[1,8-cd]isothiazol-2-yl)methyl)benzohydrazide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties and reactivity.
Reduction: Reduction reactions can be used to modify the functional groups within the compound, potentially leading to new derivatives with different activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of higher oxidation state derivatives, while reduction may yield more reduced forms of the compound .
Scientific Research Applications
4-((1,1-Dioxido-2h-naphtho[1,8-cd]isothiazol-2-yl)methyl)benzohydrazide has a wide range of scientific research applications, including:
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 4-((1,1-Dioxido-2h-naphtho[1,8-cd]isothiazol-2-yl)methyl)benzohydrazide involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interfere with cellular processes such as DNA replication and protein synthesis .
Comparison with Similar Compounds
Phthalazinone-Benzohydrazide Derivatives ()
Compounds B2–B5 share the benzohydrazide core but differ in substituents and heterocyclic attachments:
| Compound | Molecular Formula | Molecular Weight | Substituents | Key Features |
|---|---|---|---|---|
| B2 | C19H19FN4O2 | 355.16 | Propyl hydrazide, phthalazinone | Fluorine at benzyl position |
| B3 | C20H21FN4O2 | 369.17 | Butyl hydrazide, phthalazinone | Increased alkyl chain length |
| Target Compound | C19H15N3O3S | 365.08* | Naphthoisothiazole dioxide | Sulfone group enhances electronegativity |
*Molecular weight estimated based on structure.
Comparison :
Halogenated Benzimidazole-Benzohydrazides ()
Compounds such as 6c and 6h-j () and derivatives from and incorporate halogen substituents and benzimidazole rings:
| Compound | IC50 (µM) | Substituents | Biological Activity |
|---|---|---|---|
| 6c | 7.82–21.48 | Halogens, benzimidazole | Cytotoxic against cancer cells |
| Target Compound | N/A | Naphthoisothiazole dioxide | Unknown (discontinued) |
Comparison :
N′-Benzylidene Benzohydrazides ()
These derivatives feature Schiff base linkages (e.g., 5 , 14 in ) and show urease inhibition and antioxidant activity:
Comparison :
Oxadiazole-Benzohydrazide Hybrids ()
Compounds like 6a-i () are cyclized into 1,3,4-oxadiazoles, enhancing antioxidant capacity:
| Compound | Substituents | Antioxidant Activity (FRAP, µM Fe²⁺/g) |
|---|---|---|
| 6h | 4-methoxyphenyl | 320 ± 12 |
| 6i | 3,4-dihydroxyphenyl | 480 ± 18 |
| Target Compound | Naphthoisothiazole | Unknown |
Comparison :
- Oxadiazole rings improve radical scavenging via conjugation and electron delocalization .
- The target compound’s sulfone group may offer similar electron-withdrawing effects but requires validation.
Key Structural and Functional Differences
| Feature | Target Compound | Analogs (e.g., B2, 6c, 6i) |
|---|---|---|
| Core Heterocycle | Naphthoisothiazole 1,1-dioxide | Phthalazinone, benzimidazole, oxadiazole |
| Functional Groups | Sulfone, hydrazide | Halogens, Schiff bases, alkyl chains |
| Bioactivity Evidence | Limited (discontinued) | Cytotoxic, antioxidant, urease inhibition |
| Lipophilicity | Moderate (sulfone polarity) | Variable (alkyl chains increase logP) |
Biological Activity
4-((1,1-Dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)methyl)benzohydrazide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer research. This article reviews the synthesis, biological properties, mechanisms of action, and relevant case studies associated with this compound.
- IUPAC Name : this compound
- Molecular Formula : C18H15N3O3S
- Molecular Weight : 353.40 g/mol
- CAS Number : 379254-45-2
Synthesis
The synthesis of this compound typically involves:
- Formation of the Isothiazole Core : The starting materials are subjected to reactions that yield the isothiazole structure.
- Hydrazone Formation : The compound is then reacted with hydrazine derivatives to form the benzohydrazide moiety.
Antimicrobial Activity
Research indicates that derivatives of benzohydrazides exhibit significant antimicrobial properties. The compound has been evaluated against various bacterial strains, including Mycobacterium tuberculosis and Staphylococcus aureus.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Mycobacterium tuberculosis | 4 µM |
| Staphylococcus aureus | ≤0.49 - 3.9 µM |
| Candida glabrata | ≤0.49 - 3.9 µM |
The presence of specific substituents on the benzohydrazide structure can enhance its efficacy against these pathogens .
Anticancer Activity
Studies have shown that compounds related to benzohydrazides can induce cytotoxic effects in various cancer cell lines. For instance, some derivatives demonstrated selective inhibition of cancer cell proliferation without significant toxicity to normal cells .
The biological activity of this compound is believed to involve:
- Interaction with Enzymes : The compound may inhibit key enzymes involved in cell wall synthesis in bacteria.
- Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways leading to cell death.
Case Study 1: Antimicrobial Efficacy
A study evaluated the efficacy of various hydrazone derivatives against Mycobacterium tuberculosis. Among them, a derivative closely related to our compound exhibited an MIC of 4 µM, highlighting its potential as a lead compound for further drug development .
Case Study 2: Cytotoxicity Assessment
In another study assessing cytotoxicity against HepG2 and MonoMac6 cell lines, certain derivatives showed promising results with minimal cytotoxic effects at concentrations up to 100 µM. This suggests a favorable safety profile for further investigations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
